molecular formula C9H4ClF4N B1433260 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile CAS No. 1431329-62-2

4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile

Cat. No. B1433260
CAS RN: 1431329-62-2
M. Wt: 237.58 g/mol
InChI Key: IZHBBSWOXUUPGQ-UHFFFAOYSA-N
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Description

“4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile” is a chemical compound . It’s a derivative of phenylacetonitrile, which is a class of organic compounds known for their aromatic properties .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile, focusing on six unique applications. Each application is detailed in its own section for clarity.

Pharmaceutical Research

This compound may serve as a building block in the synthesis of various pharmaceuticals. For example, similar trifluoromethyl-containing compounds have been used in the synthesis of drugs that target the calcitonin gene-related peptide (CGRP) receptor, which is relevant for conditions like migraines .

Agrochemical Synthesis

Compounds with trifluoromethyl groups have been utilized in the synthesis of agrochemicals such as fungicides and herbicides. The trifluoromethyl group can enhance the biological activity of these chemicals .

Analgesic Development

Derivatives of similar compounds have been explored for their analgesic potential. The compound could be a precursor in the development of new pain-relief medications .

Future Directions

Trifluoromethyl-containing compounds have been increasingly used in the agrochemical, pharmaceutical, and functional materials fields . It’s expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-[4-chloro-3-fluoro-5-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF4N/c10-8-6(9(12,13)14)3-5(1-2-15)4-7(8)11/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHBBSWOXUUPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101189666
Record name Benzeneacetonitrile, 4-chloro-3-fluoro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile

CAS RN

1431329-62-2
Record name Benzeneacetonitrile, 4-chloro-3-fluoro-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431329-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, 4-chloro-3-fluoro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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